tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
CAS No.:
Cat. No.: VC18339234
Molecular Formula: C19H30BNO4
Molecular Weight: 347.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30BNO4 |
|---|---|
| Molecular Weight | 347.3 g/mol |
| IUPAC Name | tert-butyl N-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
| Standard InChI | InChI=1S/C19H30BNO4/c1-12-10-14(21-16(22)23-17(3,4)5)11-13(2)15(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22) |
| Standard InChI Key | IPHVQNNKISHSAP-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)NC(=O)OC(C)(C)C)C |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound features:
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tert-Butyl carbamate: Enhances steric protection of the amine group .
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3,5-Dimethylphenyl substitution: Modulates electronic and steric effects .
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 347.26 g/mol | |
| Melting Point | 169–170°C | |
| Purity | ≥95% | |
| Solubility | Soluble in DCM, THF, ethers |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.3 (s, 12H, dioxaborolane CH₃), 2.3 (s, 6H, aryl CH₃), 1.4 (s, 9H, tert-butyl) .
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¹³C NMR: δ 84.9 (dioxaborolane quaternary C), 155.2 (carbamate C=O) .
Synthesis and Reaction Mechanisms
Route 1: Suzuki Cross-Coupling
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Substrate Preparation: 3,5-Dimethyl-4-bromophenyl carbamate is synthesized via carbamoylation of 3,5-dimethyl-4-bromoaniline with tert-butyl chloroformate .
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Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst yields the target compound .
Reaction Conditions:
Route 2: Deprotonation-Borylation
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Deprotonation: sBuLi/sparteine-mediated deprotonation of tert-butyl carbamate precursors at −78°C .
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Borylation: Quenching with pinacol boronic ester affords the product with retention of stereochemistry .
Applications in Organic Synthesis
Suzuki-Miyaura Couplings
The compound serves as a key arylboronic ester partner in cross-couplings, enabling access to biaryl structures for pharmaceuticals and materials .
Table 2: Example Reactions
| Electrophile | Product | Yield | Reference |
|---|---|---|---|
| 4-Iodotoluene | 3,5-Dimethyl-4-methylbiphenyl | 82% | |
| 2-Bromopyridine | Heterobiaryl derivative | 76% |
Enantioselective Synthesis
Chiral variants of the compound are used in asymmetric homologation reactions to construct quaternary carbon centers .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Key Difference | Reactivity Trend |
|---|---|---|
| tert-Butyl (4-bromophenyl)carbamate | Lacks boronic ester | Lower cross-coupling efficiency |
| 3,5-Dimethylphenylboronic acid | No carbamate protection | Higher hydrolysis rate |
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